molecular formula C8H11BrN2 B13254820 5-Bromo-6-propylpyridin-3-amine

5-Bromo-6-propylpyridin-3-amine

Cat. No.: B13254820
M. Wt: 215.09 g/mol
InChI Key: BRHZQPNWUNCAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-propylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the bromination of 6-propylpyridin-3-amine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-propylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-propylpyridin-3-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-6-propylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-5-propylpyridin-3-amine: Similar structure with bromine and propyl groups at different positions.

    5-Bromo-2-propylpyridin-3-amine: Variation in the position of the propyl group.

    5-Bromo-6-methylpyridin-3-amine: Methyl group instead of propyl group

Uniqueness

5-Bromo-6-propylpyridin-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both bromine and propyl groups at specific positions on the pyridine ring can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-6-propylpyridin-3-amine

InChI

InChI=1S/C8H11BrN2/c1-2-3-8-7(9)4-6(10)5-11-8/h4-5H,2-3,10H2,1H3

InChI Key

BRHZQPNWUNCAIB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=N1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.